molecular formula C8H7NO3 B3421770 4-[(E)-2-Nitroethenyl]phenol CAS No. 22568-49-6

4-[(E)-2-Nitroethenyl]phenol

Cat. No.: B3421770
CAS No.: 22568-49-6
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-AATRIKPKSA-N
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Description

Contextualizing 4-[(E)-2-Nitroethenyl]phenol within Nitroalkene and Phenolic Compound Research

Nitroalkenes, such as β-nitrostyrene, are characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.orgsioc-journal.cn This functional group arrangement makes them versatile intermediates in organic synthesis. sioc-journal.cnresearchgate.net The nitro group acts as a strong electron-withdrawing group, activating the double bond for various chemical transformations. sioc-journal.cn A common route for synthesizing nitrostyrene (B7858105) derivatives is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane. researchgate.netorgsyn.orgwikipedia.org For this compound, this typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with nitromethane. chemicalbook.com

Phenolic compounds, on the other hand, are characterized by a hydroxyl group directly attached to an aromatic ring. nih.govresearchgate.net This structural feature imparts antioxidant properties, as the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. nih.govsemanticscholar.org The reactivity and biological activity of phenolic compounds are influenced by the nature and position of other substituents on the aromatic ring. nih.gov

This compound uniquely combines the chemical reactivity of nitroalkenes with the potential biological activity of phenols. The interplay between the electron-withdrawing nitroethenyl group and the electron-donating hydroxyl group on the same aromatic scaffold makes it a subject of interest for exploring structure-activity relationships.

Significance of this compound in Contemporary Chemical and Biomedical Sciences

The significance of this compound lies in its potential as a building block for more complex molecules and its own inherent biological activities. In organic synthesis, the activated double bond and the nitro group can participate in a variety of reactions, including Michael additions, cycloadditions, and reductions, allowing for the construction of diverse molecular architectures. sioc-journal.cnresearchgate.net

From a biomedical perspective, derivatives of β-nitrostyrene have shown a range of biological effects, including antimicrobial and anticancer activities. nih.govnih.gov The phenolic moiety in this compound suggests potential antioxidant properties. nih.govepa.gov Research has explored the antimicrobial and antioxidant potential of various phenolic compounds and their derivatives. nih.govnih.gov For instance, some studies have investigated the antimicrobial activity of nitrobenzyl-oxy-phenol derivatives. nih.gov The combination of these functionalities in a single molecule makes this compound a candidate for investigation in drug discovery and development. Furthermore, some studies have looked into the inhibitory effects of related compounds on enzymes like cytochrome P450 and α-glucosidase. nih.govnih.gov

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H7NO3 nih.govscbt.com
Molecular Weight165.15 g/mol nih.govscbt.com
Melting Point167-171 °C sigmaaldrich.com
AppearanceYellow crystalline solid wikipedia.org
LogP2.1 nih.gov

Evolution of Research on this compound and Related Structures

Research on nitrostyrenes dates back to the late 19th and early 20th centuries with the discovery of the Henry reaction. orgsyn.orgwikipedia.org Initial studies focused on the synthesis and fundamental reactivity of these compounds. acs.org Over the years, the synthetic utility of nitrostyrenes has been extensively explored, leading to the development of numerous methodologies for their preparation and transformation into other valuable compounds. rsc.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-nitroethenyl]phenol
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InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879352
Record name 4-HYDROXY-B-NITROSTYRENE
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-49-6, 3179-08-6
Record name 4-[(1E)-2-Nitroethenyl]phenol
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Record name 4-(2-(Hydroxy(oxido)amino)vinyl)phenol
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Record name Phenol, p-(2-nitrovinyl)-
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Record name 4-HYDROXY-B-NITROSTYRENE
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Record name trans-4-Hydroxy-β-nitrostyrene
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Record name 4-(2-Nitrovinyl)phenol
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Ii. Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes for 4-[(E)-2-Nitroethenyl]phenol

The synthesis of this compound, a conjugated nitroalkene, is accomplished through several established chemical reactions. These methods primarily involve the formation of a carbon-carbon double bond between a phenolic precursor and a nitro-containing reactant.

Condensation Reactions with 4-Hydroxybenzaldehyde (B117250) and Nitromethane

A primary and widely utilized method for synthesizing this compound is the condensation reaction between 4-hydroxybenzaldehyde and nitromethane. researchwithrutgers.comgoogle.com This reaction, often a variant of the Henry or Knoevenagel condensation, involves the formation of a β-nitro alcohol intermediate which subsequently undergoes dehydration to yield the final conjugated nitroalkene. mdma.ch

Catalyst/Solvent SystemReaction TimeYield (%)Reference
Aniline/Ethanol8 hours65.4 google.com
Glacial Acetic Acid/Ammonium (B1175870) Acetate (B1210297)3 hours60 google.com
Benzyl-protected starting material with Glacial Acetic Acid/Ammonium Acetate3 hours75 google.com

Nitration of 4-Ethenylphenol Derivatives

An alternative synthetic strategy involves the nitration of 4-ethenylphenol, also known as 4-vinylphenol (B1222589). This electrophilic substitution reaction introduces a nitro group onto the ethenyl substituent. The synthesis of 4-vinylphenol itself can be achieved through methods such as the gas-phase dehydrogenation of 4-ethylphenol (B45693) or the decarboxylation of p-coumaric acid. chemicalbook.comresearchgate.net

The nitration of aromatic compounds is a well-established process, often employing a mixture of nitric acid and sulfuric acid. However, for substrates with activating groups like the hydroxyl and vinyl groups in 4-ethenylphenol, milder reaction conditions may be necessary to control the reaction and prevent the formation of undesired byproducts. mdpi.com The specific conditions for the direct nitration of 4-ethenylphenol to yield this compound require careful control to ensure selective nitration at the vinyl group.

Mannich Reaction Adaptations for Synthesis

The Mannich reaction, a three-component condensation, can be adapted for the synthesis of related structures, which suggests its potential applicability for this compound. adichemistry.comwikipedia.orgorganic-chemistry.org This reaction typically involves an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. adichemistry.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.org

For the synthesis of phenolic Mannich bases, phenol (B47542) itself can act as the active hydrogen component, reacting with formaldehyde (B43269) and a secondary amine to yield a trisubstituted product. adichemistry.comresearchgate.net While not a direct synthesis of this compound, the Mannich reaction provides a versatile platform for aminoalkylation, and subsequent elimination reactions of the resulting Mannich bases can lead to the formation of α,β-unsaturated compounds. adichemistry.com This suggests a potential indirect route where a suitably functionalized Mannich base derived from a phenol could be converted to the target nitroethenylphenol.

Advanced Synthetic Strategies and Novel Approaches

In addition to established methods, advanced synthetic strategies are being explored to improve the efficiency, selectivity, and environmental footprint of the synthesis of conjugated nitroalkenes like this compound.

Microwave-Assisted Henry Reaction in Conjugated Nitroalkene Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The Henry reaction, the condensation of carbonyl compounds with nitroalkanes, can be significantly enhanced by microwave irradiation. mdma.chresearchgate.net This approach often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which is environmentally advantageous. mdma.ch

In a solventless system, nitroalkanes can react with arylaldehydes in the presence of a catalytic amount of ammonium acetate under microwave irradiation to directly afford conjugated nitroalkenes, bypassing the isolation of the intermediate β-nitro alcohol. mdma.ch This method has been shown to be effective for a variety of arylaldehydes and nitroalkanes. mdma.ch The use of microwave energy can be a more efficient alternative to conventional heating for promoting this condensation-dehydration sequence. researchgate.net

Reaction ConditionsKey AdvantagesReference
Microwave irradiation, solvent-free, catalytic ammonium acetateRapid reaction, no need to isolate intermediate, environmentally friendly mdma.ch
Microwave irradiation in aqueous phosphate (B84403) buffer (pH 7.0)Rapid formation of β-nitroalcohol without immediate dehydration researchgate.net

Organocatalyzed Michael Addition with Nitro Alkenes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research in asymmetric synthesis. The Michael addition of nucleophiles to nitroalkenes is a key carbon-carbon bond-forming reaction, and organocatalysts can facilitate this reaction with high enantioselectivity. ethz.chmdpi.com

While this section focuses on reactions of nitroalkenes rather than their synthesis, the principles are relevant to the broader chemical context of this compound. In these reactions, a chiral organocatalyst, such as a derivative of proline, activates an aldehyde or ketone to form a nucleophilic enamine. ethz.ch This enamine then adds to the electrophilic nitroalkene in a conjugate fashion. The stereochemical outcome of the reaction is controlled by the chiral catalyst. The resulting γ-nitrocarbonyl compounds are versatile synthetic intermediates. mdpi.com The use of additives, particularly acids, can have a beneficial effect on the reaction by facilitating enamine formation and promoting product formation. ethz.ch

Catalyst SystemReactantsOutcomeReference
Diphenylprolinol silyl (B83357) etherAldehydes and nitroalkenesHighly enantioselective Michael addition ethz.ch
Pyrrolidine-pyrazole compound with benzoic acidAldehydes and β-aromatic trans-nitroalkenessyn-γ-nitroaldehydes mdpi.com

Chemical Transformations and Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its three constituent parts: the phenolic ring, the hydroxyl group, and the (E)-2-nitroethenyl side chain. The nitroethenyl group, in particular, is a potent electron-withdrawing group which, in conjugation with the aromatic system, renders the molecule susceptible to a variety of chemical transformations.

The nitroethenyl group of this compound can undergo oxidative cleavage, particularly at the carbon-carbon double bond. Ozonolysis is a primary example of such a transformation. This reaction involves treating the compound with ozone (O₃), which leads to the cleavage of the ethenyl double bond. The initial product is an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable 1,2,4-trioxolane, also known as a Staudinger ozonide. msu.edu Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 4-hydroxybenzaldehyde and formaldehyde.

The reaction of β-nitrostyrenes with ozone proceeds through a Criegee mechanism, where the molozonide fragments into a carbonyl compound and a carbonyl oxide intermediate. msu.edu For unsymmetrical alkenes like this compound, the fragmentation of the molozonide can lead to two different pairs of fragments. Studies on the ozonolysis of styrene (B11656) and p-nitrostyrene provide insight into the mechanistic details of this cleavage. acs.org

A summary of a typical oxidative cleavage reaction is presented below.

Table 1: Oxidative Cleavage of this compound

ReactionReagentsIntermediateProduct (after reductive workup)
Ozonolysis1. O₃, CH₂Cl₂ 2. (CH₃)₂S or Zn/H₂OOzonide4-Hydroxybenzaldehyde

The nitro group of this compound can be selectively reduced to various other nitrogen-containing functional groups, most commonly an amine. The choice of reducing agent is crucial, especially to avoid the reduction of the alkene double bond or other sensitive groups. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common method. researchgate.netcommonorganicchemistry.com However, this can sometimes also reduce the C=C double bond. For selective reduction of the nitro group in the presence of other reducible functionalities, including a phenol group, specific reagent systems are employed. These include metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

A particularly effective method for the selective reduction of nitro groups in phenolic compounds involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This system operates at room temperature and provides the corresponding amine in good yield without affecting the phenolic hydroxyl group. niscpr.res.in Another approach utilizes borane (B79455) in THF (BH₃-THF), which has been shown to selectively reduce nitro groups that are ortho to a hydroxyl group, while meta and para nitro groups remain unaffected under certain conditions. jrfglobal.com

The reduction can proceed to different stages. While complete reduction yields the primary amine (4-aminophenol derivative), partial reduction can lead to hydroxylamines or oximes under controlled conditions. wikipedia.org

Table 2: Reagents for the Reduction of the Nitro Group in Aromatic Nitro Compounds

Reagent SystemProductKey FeaturesReference
H₂ / Palladium on Carbon (Pd/C)AmineCommon hydrogenation method; may also reduce C=C bond. researchgate.netcommonorganicchemistry.com
Iron (Fe) or Zinc (Zn) in Acid (e.g., HCl, Acetic Acid)AmineClassic and mild method for selective nitro reduction. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)AmineMild reagent, useful when other reducible groups are present. masterorganicchemistry.com
Hydrazine Glyoxylate with Zn or Mg powderAmineHighly selective for nitro groups in phenols at room temperature. niscpr.res.in
Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄AmineNaBH₄ alone does not reduce nitro groups, but its reactivity can be enhanced with catalysts. jsynthchem.com
Diborane (from BH₃-THF)Hydroxylamine (B1172632)Can be used for partial reduction to the hydroxylamine. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction does not typically occur on benzene (B151609) itself but is facilitated by the presence of strong electron-withdrawing groups. The mechanism generally proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org For this stabilization to be effective, the electron-withdrawing group(s) must be positioned ortho or para to the leaving group. pressbooks.pubyoutube.com

In the case of this compound, while the nitroethenyl group is strongly electron-withdrawing, the molecule lacks a conventional leaving group (such as a halide) on the aromatic ring. The hydroxyl group is a poor leaving group, and a C-H bond is very strong and not typically displaced in SNAr reactions. Therefore, direct nucleophilic aromatic substitution of a ring substituent on this compound is not a characteristic reaction under standard SNAr conditions. For such a reaction to occur, the phenolic hydroxyl group would first need to be converted into a better leaving group, a transformation that falls under a different class of reactions.

An alternative pathway for nucleophilic substitution on an aromatic ring is the elimination-addition (benzyne) mechanism, which occurs under harsh conditions with very strong bases (like NaNH₂) and does not require an activating electron-withdrawing group. pressbooks.pubyoutube.com However, these conditions are generally not applied to molecules with sensitive functional groups like the nitroethenyl moiety.

The reactivity of this compound is largely governed by the conjugated nitroalkene system. This functional group is often described as a "synthetic chameleon" due to its versatile reactivity. routledge.comtaylorfrancis.com

Reactivity: The pronounced electron-withdrawing nature of the nitro group makes the β-carbon of the ethenyl group (the carbon adjacent to the phenyl ring) highly electrophilic. mdpi.com Consequently, the nitroethenyl group is an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) reactions with a wide range of soft nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. routledge.comacs.org This inherent electrophilicity also makes conjugated nitroalkenes potent dienophiles in Diels-Alder reactions. sci-rad.com The reactivity of the nitroethenyl group is central to its participation in various cascade or domino reactions, allowing for the rapid construction of complex molecular architectures. rsc.orgrsc.orgacs.org

Iii. Theoretical and Computational Investigations

Quantum Chemical Studies on 4-[(E)-2-Nitroethenyl]phenol

Quantum chemical studies provide fundamental insights into the molecular structure and electronic properties of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For phenolic compounds, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine various molecular descriptors. nih.govdigitellinc.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and bond dissociation energies. nih.govdigitellinc.com For instance, in a study of related phenolic compounds, DFT calculations were used to predict antioxidant activities, where the HOMO energy was found to be a key indicator of scavenging potential. nih.gov Specifically, compounds with HOMO energies closer to zero were predicted to have better antioxidant capabilities. nih.gov DFT can also be used to calculate other electronic and energetic descriptors like ionization potential, electron affinity, hardness, and softness to understand the reactivity and potential reaction mechanisms. nih.gov

Some studies on similar compounds, like 2-methoxy-4-[(E)-2-nitroethenyl]phenol, have utilized DFT with the B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps, which help in predicting reactivity towards electrophiles and nucleophiles. The accuracy of these predictions can be further refined using correlation-energy density functional models.

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For molecules like this compound, which possess rotational freedom around the bond connecting the phenyl ring and the ethenyl group, conformational analysis is crucial for understanding their preferred three-dimensional structure. The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions. libretexts.org In related β-nitrostyrene derivatives, a complete conformational analysis has been performed to obtain relevant structural information. nih.govresearchgate.net For similar molecules like chalcones, theoretical calculations have been used to identify the most stable conformations, with the s-cis conformation often being predominant due to hyperconjugative interactions. ufms.br The (E)-stereochemistry of the nitroethenyl group in this compound indicates a specific and fixed arrangement of substituents around the carbon-carbon double bond. ontosight.aincats.io

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein.

Ligand-Protein Interaction Prediction for Biological Targets

Molecular docking is a key tool in predicting the binding affinity and orientation of a ligand at the active site of a protein. For nitrostyrene (B7858105) derivatives, which are known to possess a range of biological activities including antimicrobial and anticancer effects, docking studies can help identify potential molecular targets. spandidos-publications.com For example, studies on similar compounds have explored their interactions with enzymes like tyrosinase. The nitroethenyl group is of particular interest as it can form covalent bonds with nucleophilic sites on proteins.

In a study on pentaerythritol (B129877) tetranitrate reductase, the binding of (E)-1-(4'-hydroxyphenyl)-2-nitroethene was investigated, revealing how mutations in the active site can influence ligand binding and reactivity. pdbj.org Docking simulations of other phenolic compounds have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. explorationpub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijsmr.in For series of β-nitrostyrene derivatives, QSAR studies have been conducted to establish correlations between their physicochemical properties and antibacterial activity. nih.govresearchgate.net These studies often involve calculating various molecular descriptors and using statistical methods like multiple linear regression or neural networks to build the predictive models. insilico.eu

QSAR analyses of phenolic antioxidants have shown that parameters such as the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups can be used to estimate their antioxidant activities. nih.gov For a large dataset of phenols, QSAR models have been developed to predict their toxicity, highlighting the importance of hydrophobicity, electronic effects, and steric factors. ijsmr.ininsilico.eu The results of these models can reveal that the predictivity for certain mechanisms of action, like electrophilic toxicity, may be lower than for others. insilico.eu

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, particularly the distribution of electrons, dictates its reactivity. The nitroethenyl group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. This can enhance the electrophilic character of the compound.

Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. nih.gov Key descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. digitellinc.com

Global and Local Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a more detailed picture of reactivity. digitellinc.com

Fukui Functions: These functions can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. digitellinc.com

Studies on related phenolic compounds have utilized these descriptors to understand and predict their antioxidant activity, correlating theoretical calculations with experimental results. digitellinc.com The phenolic hydroxyl group is a key site for reactivity, acting as a hydrogen donor in radical scavenging processes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energies of these frontier orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are key descriptors of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and reactive.

Computational studies on phenolic compounds provide a framework for understanding these properties. For instance, DFT calculations have been used to determine the frontier orbital energies for related molecules. While specific values for this compound require dedicated computational analysis, data from analogous compounds like 2-nitrophenol (B165410), calculated using the B3LYP/6311-G basis set, can offer comparative insights. The presence of electron-donating or electron-withdrawing groups significantly influences the energy levels of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Phenolic Compound

ParameterValue (eV) for 2-Nitrophenol
EHOMO-6.85 eV
ELUMO-2.72 eV
Energy Gap (ΔE)4.13 eV

Source: Theoretical evaluation of chemical reactivity of phenol (B47542), 2-aminophenol (B121084) and 2-nitrophenol by DFT.

Global Hardness and Chemical Potential Calculations

Global reactivity descriptors derived from DFT provide quantitative measures of a molecule's stability and reactivity. Among the most important of these are chemical potential (μ) and global hardness (η). These descriptors are calculated using the energies of the frontier orbitals.

Chemical Potential (μ) represents the tendency of electrons to escape from a system. It is calculated from the HOMO and LUMO energies using the following equation: μ = (EHOMO + ELUMO) / 2 A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Global Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as: η = (ELUMO – EHOMO) / 2 Essentially, hardness is half the value of the HOMO-LUMO energy gap. A "hard" molecule has a large energy gap, making it less reactive, while a "soft" molecule has a small energy gap and is more reactive. These concepts are central to the Hard and Soft Acids and Bases (HSAB) principle, which helps predict the outcomes of chemical reactions.

These parameters are instrumental in characterizing the electrophilic or nucleophilic nature of a molecule. For example, a high electrophilicity index (ω), which is derived from chemical potential and hardness, indicates a good electrophile.

Table 2: Illustrative Global Reactivity Descriptors for a Related Phenolic Compound

ParameterFormulaValue for 2-Nitrophenol
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.78 eV
Global Hardness (η)(ELUMO – EHOMO) / 22.06 eV

Source: Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT.

Iv. Biological Activities and Mechanistic Elucidation

Antimicrobial Properties of 4-[(E)-2-Nitroethenyl]phenol

Studies have demonstrated that β-nitrostyrene derivatives possess a broad spectrum of antimicrobial activity. ontosight.aifrontiersin.orgnih.gov This includes efficacy against both bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents. The presence of the nitrovinyl group attached to the aromatic ring is considered a key pharmacophore for this activity. uc.pt

Antibacterial Activity against Bacterial Strains

Derivatives of β-nitrostyrene have been shown to be active against both Gram-positive and Gram-negative bacteria. chemisgroup.usnih.gov For instance, certain substituted β-nitrostyrenes have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. mdpi.com Research has indicated that modifications to the structure, such as the addition of a β-methyl group, can enhance antibacterial potency, particularly against Gram-positive bacteria. mdpi.comresearchgate.net The antibacterial action is believed to be influenced by the compound's redox properties. uc.pt

Antifungal Activity

The antifungal properties of β-nitrostyrenes have been recognized for many years, with activity demonstrated against a variety of fungal strains. frontiersin.orgnih.gov Studies have shown that these compounds can be effective against clinically relevant fungi, including species of Candida and Aspergillus. nih.govmdpi.commdpi.com For example, certain β-nitrostyrene derivatives have exhibited notable activity against Candida albicans. mdpi.com The antifungal mechanism is thought to involve the inhibition of essential enzymes, such as tyrosine phosphatases, and the disruption of cellular redox balance. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations

The potency of the antimicrobial activity of β-nitrostyrene derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of the compound that prevents visible growth of a microorganism. For various β-nitrostyrene derivatives, MIC values have been determined against a range of bacterial and fungal strains, confirming their inhibitory potential. nih.govuc.ptmdpi.commdpi.com For example, a study on a series of β-nitrostyrene derivatives reported MIC values against Escherichia coli and Staphylococcus aureus. uc.pt Another study focused on the antifungal activity against Candida albicans also presented MIC data for several derivatives. mdpi.com

Below is an interactive table summarizing representative MIC data for β-nitrostyrene derivatives against various microorganisms.

Compound FamilyMicroorganismMIC (µg/mL)Reference
β-Nitrostyrene DerivativesEscherichia coli128 - >256 uc.pt
β-Nitrostyrene DerivativesStaphylococcus aureus64 - >256 uc.pt
3,4-dimethoxy-β-nitrostyrene DerivativesCandida albicans32 - 128 mdpi.com
β-Nitrostyrene DerivativesAspergillus fumigatus0.25 - 8 nih.gov

Anticancer and Cytotoxic Effects

The β-nitrostyrene scaffold has been identified as a promising pharmacophore for the development of anticancer agents. uc.pt Derivatives of this family have been shown to suppress cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govcgu.edu.twspandidos-publications.com

Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the cytotoxic effects of β-nitrostyrene derivatives against a range of human cancer cells. These include, but are not limited to, cell lines derived from colorectal, breast, lung, and esophageal cancers. nih.govnih.govbohrium.complos.org The antiproliferative activity is often dose-dependent, with specific derivatives showing potent inhibition of cancer cell growth at micromolar concentrations. researchgate.net For instance, a synthetic derivative, CYT-Rx20, exhibited significant cytotoxic effects against colorectal and breast cancer cells. nih.govbohrium.com The mechanism of this inhibition is often linked to the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. cgu.edu.twbohrium.com

The following interactive table presents the half-maximal inhibitory concentration (IC50) values for a representative β-nitrostyrene derivative (CYT-Rx20) against various cancer cell lines.

Cancer Cell LineIC50 (µg/mL)Reference
Esophageal Cancer (KYSE70)5.16 ± 0.21 plos.org
Esophageal Cancer (TE8)3.07 ± 0.04 plos.org
Colorectal Cancer (HCT116)1.15 ± 0.15 researchgate.net
Colorectal Cancer (SW480)1.83 ± 0.21 researchgate.net
Colorectal Cancer (SW620)1.95 ± 0.11 researchgate.net

Induction of Apoptotic Processes

A key mechanism through which β-nitrostyrene derivatives exert their anticancer effects is the induction of apoptosis. nih.govspandidos-publications.com This programmed cell death is a crucial target for cancer therapy. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, characterized by events such as the activation of caspases, a family of proteases central to the apoptotic process. nih.govbohrium.complos.org The induction of apoptosis by some β-nitrostyrene derivatives has been linked to the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death. cgu.edu.twnih.gov Furthermore, these compounds have been observed to cause DNA damage and disrupt mitochondrial function in cancer cells, further contributing to the apoptotic response. nih.govcgu.edu.tw

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-w, Bcl-xL)

The Bcl-2 family of proteins are crucial regulators of the intrinsic pathway of apoptosis, or programmed cell death. cellsignal.comhaematologica.org This family includes both pro-survival members (like Bcl-2, Bcl-w, and Bcl-xL) and pro-apoptotic members. cellsignal.com The balance between these opposing factions dictates a cell's fate.

While direct studies on the interaction between this compound and the Bcl-2 family of proteins are limited, research on structurally similar molecules provides valuable insights. For instance, derivatives of 2-((E)-2-nitrovinyl)phenol have been synthesized and evaluated for their anti-cancer properties. researchgate.net Molecular docking studies of these derivatives with anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL have shown favorable binding interactions, suggesting that these proteins are potential targets. researchgate.net These computational models indicate that the compounds fit into the binding pockets of the anti-apoptotic proteins, potentially disrupting their function and promoting apoptosis. researchgate.net The overexpression of anti-apoptotic proteins is a known mechanism by which cancer cells evade cell death. nih.govresearchgate.net Therefore, small molecules that can inhibit these proteins are of significant therapeutic interest.

The general mechanism of action for such compounds involves the nitro group, which can be reduced within the cell to form reactive intermediates capable of interacting with cellular macromolecules like proteins. evitachem.com Additionally, the phenolic hydroxyl group can participate in hydrogen bonding with enzymes or receptors, potentially altering their activity. evitachem.com

Antioxidant Activity and Oxidative Stress Modulation

The phenolic nature of this compound suggests inherent antioxidant capabilities, yet the presence of the nitroethenyl group introduces a complexity that can also lead to the generation of reactive oxygen species (ROS).

Phenolic compounds are well-documented for their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. nih.govnih.gov This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing the free radical. nih.gov The resulting phenoxyl radical is often stabilized by resonance. Studies on various phenolic compounds have demonstrated that the number and position of hydroxyl groups on the phenol (B47542) ring significantly influence their radical scavenging efficiency. nih.govustc.edu.cn Compounds with multiple hydroxyl groups, particularly in the ortho position, often exhibit enhanced antioxidant activity. nih.govustc.edu.cn While specific data on the free radical scavenging capacity of this compound is not extensively detailed, its phenolic structure strongly suggests it possesses this property. ontosight.aiontosight.ai

Paradoxically, some compounds with antioxidant properties can also act as pro-oxidants under certain conditions, leading to the generation of ROS. nih.gov The nitroethenyl group in this compound is a key player in this dual role. This group can undergo redox reactions, which can lead to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com The generation of ROS is a recognized mechanism of action for some antimicrobial and anticancer agents.

The generation of ROS can lead to a state of oxidative stress, where the cellular balance between oxidants and antioxidants is disrupted in favor of the former. nih.gov This imbalance can result in damage to vital cellular components like lipids, proteins, and DNA. nih.govnih.gov The induction of oxidative stress is a potential mechanism through which this compound may exert some of its biological effects. For instance, in cancer cells, a heightened level of oxidative stress can overwhelm their antioxidant defenses and trigger cell death.

Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation is implicated in various diseases. Phenolic compounds are known to possess anti-inflammatory properties. nih.gov Studies on structurally related phenolic compounds have shown that they can inhibit the release of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory process. nih.gov The potential anti-inflammatory activity of this compound is an area of interest, with some studies suggesting it may have anti-inflammatory effects. ontosight.ai

Mechanistic Insights into Biological Action

The biological actions of this compound are likely a result of a combination of the mechanisms discussed above. Its ability to interact with proteins like the Bcl-2 family can directly influence apoptosis pathways. Concurrently, its capacity to both scavenge free radicals and generate ROS allows it to modulate the cellular redox environment. This dual antioxidant/pro-oxidant activity can have different outcomes depending on the cellular context. In normal cells, the antioxidant properties might be protective, while in cancer cells, the pro-oxidant effects could be harnessed to induce cell death. The nitroethenyl group is a critical functional component, potentially forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function.

Covalent Bond Formation with Biomolecules

The chemical structure of this compound features an electrophilic α,β-unsaturated nitroalkene moiety, which makes it susceptible to nucleophilic attack. This reactivity is central to its biological activity, particularly its ability to form covalent bonds with biomolecules. masterorganicchemistry.comresearchgate.net

One of the primary mechanisms of covalent modification is the Michael addition reaction . masterorganicchemistry.comresearchgate.net In this reaction, nucleophilic residues on biomolecules, such as the thiol groups of cysteine and glutathione (B108866), can attack the β-carbon of the nitroethenyl group. nih.govnih.gov This results in the formation of a stable covalent adduct, which can alter the structure and function of the target biomolecule. nih.gov

The reaction with glutathione (GSH), a key intracellular antioxidant, is particularly noteworthy. Kinetic analyses have shown that nitroalkene derivatives can react rapidly with GSH. nih.gov This interaction can deplete intracellular GSH levels, leading to an altered cellular redox balance and potentially sensitizing cells to oxidative stress.

The ability to form covalent bonds with proteins is a critical aspect of the mechanism of action for many biologically active compounds. nih.gov For this compound, this covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby modulating various cellular processes.

Redox Reactions of the Nitroethenyl Group

The nitroethenyl group of this compound is a key player in its redox activity. This functional group can undergo a series of reduction reactions, which are fundamental to the compound's biological effects. uchile.clmdma.ch

Electrochemical studies of β-nitrostyrene derivatives have revealed that the reduction potential is sensitive to the electronic properties of substituents on the phenyl ring. uchile.clresearchgate.net An increase in the electron-donating properties of the substituent makes the reduction potential more negative. uchile.clresearchgate.net The reduction process itself can occur in a stepwise manner. The nitro group can be reduced to a nitroso intermediate, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine. acs.org

The electrochemical reduction of nitroalkenes has been investigated under various conditions, leading to different products. electrochem.org For instance, in acidic alcoholic solutions, some nitrostyrenes can be reduced to oximes. acs.orgelectrochem.org The specific products formed depend on factors such as the pH of the environment and the presence of other chemical species. acs.org

The redox cycling of the nitro group can also lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress within cells. This can result in cellular damage and may contribute to the compound's observed biological activities.

Enzyme Inhibition Assays (e.g., Urease, DNA Topoisomerases)

The ability of this compound and related compounds to inhibit specific enzymes is an area of active investigation. Two important classes of enzymes that have been studied in this context are ureases and DNA topoisomerases.

Urease Inhibition:

Ureases are enzymes that catalyze the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov They are important virulence factors for some pathogenic bacteria, and their inhibition is a target for antimicrobial drug development. frontiersin.org While specific data on the inhibition of urease by this compound is not extensively detailed in the provided results, the general class of phenolic compounds and their derivatives have been explored as urease inhibitors. nih.gov For example, some substituted urea and thiourea (B124793) derivatives containing phenyl rings have shown potent urease inhibitory activity. nih.gov The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. nih.gov

DNA Topoisomerase Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication, transcription, and chromosome segregation. ufl.edunih.gov They are well-established targets for anticancer drugs. frontiersin.orgmdpi.com Topoisomerase inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle. frontiersin.orgumed.pl

Phenolic compounds, particularly flavonoids, have been identified as inhibitors of both type I and type II topoisomerases. umed.pl While direct studies on this compound as a topoisomerase inhibitor are not explicitly detailed, its structural similarity to other phenolic compounds suggests it could potentially interact with these enzymes. The mechanism of action for such compounds can involve intercalation into DNA or direct interaction with the enzyme. umed.pl

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, which are critical for regulating cellular processes such as inflammation, proliferation, and apoptosis.

The Nrf2 Pathway:

The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a major cellular defense mechanism against oxidative stress. mdpi.complos.org Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized and translocates to the nucleus, where it activates the expression of a battery of antioxidant and detoxification genes. mdpi.comcetjournal.it

Phenolic compounds are known to be potent activators of the Nrf2 pathway. mdpi.com For instance, 4-nitrophenol (B140041) has been shown to induce the activation of the Nrf2 antioxidant pathway. nih.gov It is plausible that this compound, as a phenolic compound, could also activate this protective pathway. This activation could be a response to the electrophilic nature of the nitroethenyl group or the generation of ROS.

The NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. frontiersin.org Dysregulation of the NF-κB pathway is associated with various diseases, including cancer. nih.gov

Many natural polyphenols have been found to inhibit the NF-κB pathway. frontiersin.org This inhibition can occur through various mechanisms, including preventing the degradation of IκB (the inhibitor of NF-κB) or blocking the nuclear translocation of NF-κB. While direct evidence for the modulation of the NF-κB pathway by this compound is not explicitly provided, its classification as a phenolic compound suggests a potential for such activity.

The interplay between the Nrf2 and NF-κB pathways is complex, and compounds that can modulate both are of significant interest for therapeutic development. nih.gov

V. Structure Activity Relationship Sar and Structural Modifications

Impact of the Nitroethenyl Group on Biological Activity

The nitroethenyl moiety can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS). This induced oxidative stress can result in cellular damage or apoptosis, forming the basis for potential antimicrobial and anticancer activities. Furthermore, the nitroethenyl group can form covalent bonds with nucleophilic sites on biological macromolecules like proteins and enzymes, potentially altering their function. The electrophilic character of the compound, enhanced by the conjugation effects of the nitroethenyl group, is a key determinant of its biological action.

Influence of Phenolic Hydroxyl Group and Substituents on Activity

The phenolic hydroxyl (–OH) group is another key determinant of the biological activity of 4-[(E)-2-Nitroethenyl]phenol. Its ability to donate a hydrogen atom or participate in hydrogen bonding is crucial for its antioxidant properties. encyclopedia.pubresearchgate.net The position and number of hydroxyl groups on the phenol (B47542) ring can significantly affect the antioxidant potential. encyclopedia.pub For instance, phenols with two hydroxyl groups in the ortho position (a catechol group) are often better antioxidants than those with a single hydroxyl group. encyclopedia.pub

Design and Synthesis of this compound Derivatives

The structural framework of this compound allows for various modifications to fine-tune its biological activity. The synthesis of derivatives often involves reactions targeting the aromatic ring or the nitroethenyl group.

The introduction of halogen atoms onto the phenolic ring can significantly alter the compound's physicochemical properties and biological activity. For example, 4-chloro-2-[(E)-2-nitroethenyl]phenol is a halogenated derivative with a chlorine atom at the para position and a nitroethenyl group at the ortho position relative to the hydroxyl group. The synthesis of such compounds can be achieved through the nitration of the corresponding halogenated ethenylphenol. The presence of the chlorine atom, an electron-withdrawing group, can impact the compound's reactivity and its potential as an antimicrobial or anticancer agent. ontosight.ai

Table 1: Halogenated Derivative of this compound

Compound Name Chemical Formula Key Structural Features

Methoxy (B1213986) (-OCH₃) substitution on the phenolic ring is another common strategy to modify the activity of this compound. 2-methoxy-4-[(E)-2-nitroethenyl]phenol, a derivative of vanillin, is a well-studied example. The methoxy group, being electron-donating, can influence the electronic environment of the aromatic ring and the phenolic hydroxyl group. archivesofmedicalscience.com The synthesis of these derivatives often starts from methoxy-substituted benzaldehydes, which undergo a Henry reaction (nitroaldol condensation) with a nitroalkane. These derivatives have shown potential in various applications, including as building blocks in organic synthesis.

Table 2: Methoxy-Substituted Derivative of this compound

Compound Name Chemical Formula Key Structural Features

Nitrovinylphenols, including this compound, serve as valuable precursors for the synthesis of more complex heterocyclic structures like chromenes. nih.gov Chromene scaffolds are present in a wide range of biologically active natural products. The synthesis of chromene derivatives from nitrovinylphenols can be achieved through various synthetic routes, often involving tandem reactions. For example, an asymmetric tandem Michael addition-hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can construct the benzopyran backbone of chromenes. nih.gov These reactions can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov

Comparative Analysis of Structure-Activity Profiles for Analogues

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the aromatic ring. A comparative analysis of these analogues reveals key structure-activity relationships.

For instance, the introduction of different substituents on the benzene (B151609) ring of β-nitrostyrene derivatives, a class of compounds to which this compound belongs, has been shown to modify their antimicrobial and antitumor activities. researchgate.net Studies have indicated that nitropropenyl benzenes may exhibit greater antibacterial and antifungal activity than the corresponding nitroethenyl compounds. researchgate.net

The antioxidant activity is also heavily influenced by the substitution pattern. The presence of multiple hydroxyl groups and their relative positions can enhance the radical scavenging capacity. encyclopedia.pub Furthermore, the lipophilicity of the molecule, which can be altered by introducing different alkyl or other functional groups, plays a crucial role in its ability to be incorporated into cells and exert its biological effects. uc.pt

Table 3: Mentioned Compounds

Compound Name
This compound
4-chloro-2-[(E)-2-nitroethenyl]phenol
2-methoxy-4-[(E)-2-nitroethenyl]phenol
Vanillin

No Specific Research Found for "this compound"

Following a comprehensive search for scientific literature and data, no specific research findings corresponding to the potential applications of the chemical compound This compound were identified. The search encompassed medicinal chemistry applications, including its potential as a lead compound, antimicrobial agent, and anticancer therapeutic, as well as its applications in chemical synthesis as a building block or precursor for other biologically active compounds.

The performed searches did not yield any dedicated studies or detailed research findings for "this compound" that would allow for a thorough and informative article based on the provided outline.

It is important to note that while information on structurally similar compounds, such as 2-ethoxy-4-[(E)-2-nitroethenyl]phenol and 2-methoxy-4-[(E)-2-nitroethenyl]phenol, is available and suggests that this class of molecules holds interest in the field of medicinal chemistry, no such data could be located for the specific compound . Adhering to the strict instruction to focus solely on "this compound," no content can be generated for the requested sections and subsections.

Therefore, this article cannot be completed as requested due to the absence of specific research data for "this compound."

Vi. Potential Applications and Future Research Directions

Advanced Materials Science Applications

The field of advanced materials science is a promising area for the application of 4-[(E)-2-Nitroethenyl]phenol and its derivatives. ontosight.aiu-tokyo.ac.jp Compounds with similar structures are recognized for their potential in developing specialized polymers and other complex organic molecules. ontosight.ai The electronic and optical properties conferred by the nitroethenyl group, in particular, suggest its utility in this domain. ontosight.ai

Research into related nitrostyrene (B7858105) and phenol (B47542) compounds has highlighted their potential for creating materials with specific, desirable characteristics. For instance, the study of nonlinear optical (NLO) properties in similar molecules indicates that they can be engineered for applications in photonics and electronics. nih.govmdpi.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups can lead to significant second-order NLO responses, which are crucial for technologies like frequency doubling of light. mdpi.comresearchgate.net

Furthermore, the exploration of solvent-controlled crystallization of related nitro compounds to produce specific polymorphs is vital for developing organic drug substances with defined physical properties. evitachem.com This knowledge is transferable to the development of novel materials where specific crystalline structures are required. evitachem.com The incorporation of such compounds into polymer matrices can also enhance properties like thermal stability and flame retardancy.

Future Research Avenues

To fully realize the potential of this compound, several avenues of future research are critical. These range from in-depth biological studies to a thorough assessment of its environmental impact.

In-depth Pharmacokinetics and Pharmacodynamics Studies

Currently, there is a lack of specific data on the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the biochemical and physiological effects of the compound on the body) of this compound. nih.gov While studies on related phenol and nitrophenol compounds exist, direct investigation is necessary. drugbank.comfrontiersin.org Future research should focus on determining its metabolic pathways, bioavailability, and mechanism of action at the molecular level. drugbank.com Understanding these parameters is fundamental for any potential therapeutic application.

Toxicology and Safety Profile Assessments

A comprehensive evaluation of the toxicology and safety profile of this compound is essential. nih.govontosight.ai While information on related compounds like nitrophenols and β-nitrostyrene suggests potential for toxicity, including skin and eye irritation, specific data for this compound is lacking. govinfo.govnoaa.gov Studies should investigate its acute and chronic toxicity, genotoxicity, and potential for causing adverse effects. govinfo.govcdc.gov The safety profile of β-nitrostyrene derivatives is an area that requires significant further research before any human administration could be considered. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Agents

An exciting area of future research is the investigation of potential synergistic effects between this compound and existing therapeutic agents. nih.govresearchgate.net Combining bioactive compounds with conventional drugs can sometimes lead to enhanced efficacy, allowing for lower dosages and potentially reducing side effects. nih.gov Given that polyphenolic compounds have been shown to work synergistically with chemotherapeutic agents, exploring similar interactions with this compound could open up new therapeutic strategies, particularly in areas like oncology. nih.govresearchgate.net

Development of Novel Delivery Systems for Enhanced Bioavailability

The effectiveness of many phenolic compounds is limited by their bioavailability. researchgate.net Future research should explore the development of novel delivery systems to enhance the bioavailability of this compound. researchgate.net Strategies such as encapsulation in nanoparticles or liposomes could improve its solubility and stability, leading to better absorption and therapeutic outcomes. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for lab-scale preparation of 4-[(E)-2-Nitroethenyl]phenol?

Answer:
The synthesis typically involves electrophilic nitration followed by Knoevenagel condensation for introducing the nitroethenyl group.

  • Step 1: Nitrate phenol derivatives under controlled conditions (e.g., nitric acid in acetic anhydride at 0–5°C) to introduce the nitro group selectively .
  • Step 2: Perform condensation with nitroethylene precursors using catalysts like piperidine or morpholine to stabilize the intermediate enolates .
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold).

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques :

  • NMR Spectroscopy:
    • ¹H NMR: Look for doublets (δ 7.2–7.8 ppm, aromatic protons) and a trans-coupled vinyl proton (δ 8.1–8.3 ppm, J = 16 Hz) .
    • ¹³C NMR: Confirm the nitro group’s electron-withdrawing effect (C=O at δ 160–165 ppm absent; nitro-substituted carbons at δ 140–150 ppm) .
  • X-ray Crystallography: Refine structures using SHELXL (for small-molecule refinement) and visualize via ORTEP-3 to validate the E-configuration .

Advanced: How do solvent polarity and hydrogen-bonding interactions influence the reactivity of this compound in electrophilic substitutions?

Answer:
The nitroethenyl group acts as a strong electron-withdrawing moiety, directing electrophiles to the para position relative to the hydroxyl group.

  • Solvent Effects:
    • Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic attack by stabilizing transition states .
    • Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding with the phenolic -OH, as shown in graph-set analysis of crystal packing .
  • Methodological Tip: Compare reaction yields and regioselectivity in solvents of varying polarity. Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict sites of reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) for this compound?

Answer:
Contradictions often arise from variations in assay design or microbial strain specificity .

  • Step 1: Standardize testing protocols:
    • Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays .
    • Include positive controls (e.g., ampicillin for bacteria) and validate compound solubility in assay media (e.g., DMSO ≤1% v/v) .
  • Step 2: Perform structure-activity relationship (SAR) studies :
    • Compare activity of this compound with analogs lacking the nitro group or with Z-isomers.
    • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial GTPases like Obg, a target in .

Advanced: What strategies are recommended for analyzing crystallographic data when this compound exhibits twinning or disorder?

Answer:

  • Twinning:
    • Use SHELXD for initial structure solution and SHELXL-2018 for refinement with TWIN/BASF instructions to model twin domains .
    • Validate with Rint values (<0.05 for high-quality data).
  • Disordered Nitro Group:
    • Apply ISOR/SADI restraints in SHELXL to maintain geometry during refinement .
    • Confirm via difference Fourier maps (peaks <0.3 eÅ⁻³).

Basic: What spectroscopic techniques are optimal for monitoring degradation of this compound under varying pH conditions?

Answer:

  • UV-Vis Spectroscopy: Track λmax shifts (e.g., 320 nm for nitroaromatic absorption) to detect hydrolysis or isomerization .
  • LC-MS: Identify degradation products (e.g., nitro group reduction to amine under acidic conditions) using electrospray ionization (ESI) in negative ion mode .

Advanced: How can computational chemistry aid in predicting the tautomeric behavior of this compound in solution?

Answer:

  • Perform ab initio calculations (e.g., B3LYP/6-311++G(d,p)) to model keto-enol tautomerism.
  • Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant tautomers .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage: Keep in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.